1-(Benzyloxy)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Benzyloxy)cyclopropane-1-carboxylic acid is a cyclopropane carboxylic acid derivative.
Preparation Methods
The synthesis of 1-(Benzyloxy)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane carboxylic acid with benzyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the benzyloxy group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Benzyloxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzyloxy group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzyloxy)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-(Benzyloxy)cyclopropane-1-carboxylic acid can be compared with other cyclopropane carboxylic acid derivatives. Similar compounds include:
Cyclopropane carboxylic acid: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
1-(Methoxy)cyclopropane-1-carboxylic acid: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Properties
IUPAC Name |
1-phenylmethoxycyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(6-7-11)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUWSHSEDSWQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865798-44-3 |
Source
|
Record name | 1-(benzyloxy)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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